molecular formula C8H5BrN2O2 B1339027 6-Bromophthalazine-1,4-diol CAS No. 76240-49-8

6-Bromophthalazine-1,4-diol

Cat. No.: B1339027
CAS No.: 76240-49-8
M. Wt: 241.04 g/mol
InChI Key: UFWQSROUAIPXQJ-UHFFFAOYSA-N
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Description

6-Bromophthalazine-1,4-diol is a chemical compound with the molecular formula C₈H₅BrN₂O₂ and a molecular weight of 241.04 g/mol . It is characterized by the presence of a bromine atom attached to a phthalazine ring, which also contains two hydroxyl groups. This compound is typically found as a white to off-white solid and is used primarily in research and development settings.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 6-Bromophthalazine-1,4-diol involves the bromination of phthalazine derivatives. One common method includes the reaction of 4-bromophthalic anhydride with hydrazine hydrate, followed by oxidation to yield the desired product . The reaction conditions typically involve the use of solvents such as methanol and water, and the product is purified through filtration and drying under vacuum at 40°C .

Industrial Production Methods

While specific industrial production methods for this compound are not extensively documented, the compound is generally produced in small quantities for research purposes. The production process involves standard organic synthesis techniques, including bromination and oxidation reactions, followed by purification steps to ensure high purity.

Chemical Reactions Analysis

Types of Reactions

6-Bromophthalazine-1,4-diol undergoes several types of chemical reactions, including:

    Oxidation: The compound can be oxidized to form various derivatives.

    Reduction: Reduction reactions can modify the bromine atom or the hydroxyl groups.

    Substitution: The bromine atom can be substituted with other functional groups through nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.

    Reduction: Reducing agents such as sodium borohydride and lithium aluminum hydride are used.

    Substitution: Nucleophiles like amines and thiols can replace the bromine atom under appropriate conditions.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation can yield phthalazine-1,4-dione derivatives, while substitution reactions can produce various substituted phthalazines .

Scientific Research Applications

6-Bromophthalazine-1,4-diol has several applications in scientific research, including:

Mechanism of Action

The mechanism of action of 6-Bromophthalazine-1,4-diol involves its interaction with molecular targets such as enzymes and receptors. The bromine atom and hydroxyl groups play a crucial role in its binding affinity and reactivity. The compound can modulate biochemical pathways by inhibiting or activating specific enzymes, leading to various biological effects .

Comparison with Similar Compounds

Similar Compounds

  • 6-Bromo-2,3-dihydrophthalazine-1,4-dione
  • 1,4-Dichlorophthalazine-6-carbonitrile
  • 5-Aminophthalazine
  • 1-Chloro-6-fluorophthalazine

Uniqueness

6-Bromophthalazine-1,4-diol is unique due to the presence of both bromine and hydroxyl groups on the phthalazine ring. This combination of functional groups imparts distinct chemical properties, making it a valuable intermediate in organic synthesis and a subject of interest in various research fields .

Properties

IUPAC Name

6-bromo-2,3-dihydrophthalazine-1,4-dione
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H5BrN2O2/c9-4-1-2-5-6(3-4)8(13)11-10-7(5)12/h1-3H,(H,10,12)(H,11,13)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

UFWQSROUAIPXQJ-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC2=C(C=C1Br)C(=O)NNC2=O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H5BrN2O2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID80464085
Record name 6-Bromophthalazine-1,4-diol
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID80464085
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

241.04 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

76240-49-8
Record name 6-Bromophthalazine-1,4-diol
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID80464085
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Synthesis routes and methods I

Procedure details

Hydrazine monohydrate (2 ml, 33.0 mmol) was added to a suspension of 4-bromophthalic anhydride (7.5 g, 33.0 mmol) in ethanol (70 ml) and the resulting mixture was stirred at 90° C. for 24 hr. The volume of the reaction mixture was then reduced to half volume under reduced pressure and the residue was treated 0.5 N aq. HCl (20 mL). The title compound precipitated as a white solid and was collected by filtration (4.86 g, 61%); LRMS ESI+ (M+H)+ 241.
Quantity
2 mL
Type
reactant
Reaction Step One
Quantity
7.5 g
Type
reactant
Reaction Step One
Quantity
70 mL
Type
solvent
Reaction Step One
Name
Quantity
20 mL
Type
reactant
Reaction Step Two

Synthesis routes and methods II

Procedure details

A mixture of 5-Bromo-isobenzofuran-1,3-dione (6.0 g, 26.4 mmol) and hydrazine hydrate (1.51 mL, 32.4 mmol) in isopropanol (120 mL) was heated at reflux for 4 h. The mixture was allowed to cool and the precipitate was filtered and washed with water (50 mL). The filter cake was dried to afford the title compound (4.6 g, 72.3%) as a white solid. m/z (M+1)=241.05
Quantity
6 g
Type
reactant
Reaction Step One
Quantity
1.51 mL
Type
reactant
Reaction Step One
Quantity
120 mL
Type
solvent
Reaction Step One
Yield
72.3%

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